8-Fold Increase in Computed Lipophilicity versus Non-Fluorinated Parent Scaffold
The 7-CF₃ substituent raises the computed partition coefficient (XLogP3) from 0.5 to 1.4, representing an increase of 0.9 log units relative to the non-fluorinated analog methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate [1][2]. This ~8-fold increase in predicted octanol–water partitioning correlates with enhanced passive membrane permeability according to Lipinski's framework, while remaining within the drug-like range (XLogP3 < 5) [1]. The unsubstituted comparator, with XLogP3 = 0.5, falls below the typical optimal range (1–3) for oral bioavailability, making the fluorinated compound a superior starting point for cell-permeable probe development.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (non-fluorinated): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8-fold increase in partition coefficient) |
| Conditions | PubChem computed properties, XLogP3 algorithm v3.0, consistent for both compounds |
Why This Matters
A 0.9 log-unit increase in lipophilicity places the compound in the optimal drug-like range (1–3), directly impacting passive permeability and oral absorption potential compared to the non-fluorinated scaffold.
- [1] PubChem CID 19616708, computed property XLogP3-AA = 1.4. National Center for Biotechnology Information (2026). View Source
- [2] PubChem CID 19577274, computed property XLogP3-AA = 0.5. National Center for Biotechnology Information (2026). View Source
